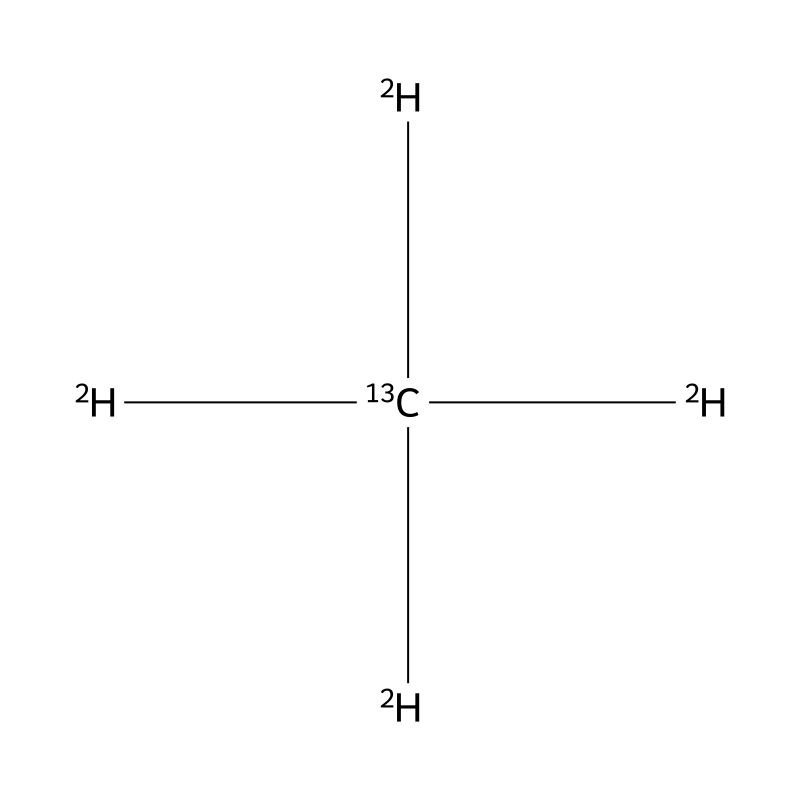

Methane-13C,d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some of its applications in scientific research:

Tracer Studies

Methane-13C,d4 is a valuable tool for tracing the movement and transformation of methane in various environments. Due to its distinct isotopic signature, scientists can distinguish it from naturally occurring methane. This allows researchers to track the fate of methane released from sources like landfills, agriculture, and natural gas production [].

Mechanistic Studies of Methane-Utilizing Microorganisms

Methane-13C,d4 serves as a substrate for microorganisms that consume methane. By analyzing the isotopic composition of the products formed during this process, scientists can gain insights into the mechanisms by which these microbes utilize methane for energy []. This information is crucial for understanding the role of methanotrophs in the global methane cycle.

Calibration Standards in Isotope Ratio Mass Spectrometry (IRMS)

Methane-13C,d4 is used as a calibration standard in IRMS, a technique for measuring the isotopic composition of samples. Its well-defined isotopic signature helps to ensure the accuracy and precision of these measurements [].

Study of Methane Production Pathways

Researchers can use Methane-13C,d4 to investigate the pathways involved in methane production by microbes or in natural environments. By analyzing the isotopic enrichment in the produced methane, scientists can differentiate between different methane production mechanisms [].

Methane-13C,d4 is a stable isotopologue of methane, where the carbon atom is labeled with the stable isotope carbon-13 and the hydrogen atoms are replaced by deuterium. Its chemical formula is where four hydrogen atoms are substituted with deuterium, resulting in the formula . This compound is significant in various fields, including chemistry and environmental science, due to its unique isotopic composition, which allows for tracing and analytical applications.

- Oxidation: Methane-13C,d4 can be oxidized to form carbon dioxide and water. The reaction proceeds through free radical mechanisms, which may differ in rate compared to regular methane due to the mass difference between hydrogen and deuterium .

- Substitution Reactions: The compound can participate in substitution reactions where deuterium can be replaced by other nucleophiles, affecting reaction pathways and products.

The biological activity of methane-13C,d4 is primarily studied in environmental microbiology and biochemistry. It serves as a tracer in studies of microbial metabolism, particularly in anaerobic environments where methane is produced or consumed. Its isotopic labeling helps researchers track metabolic pathways and understand the role of methanogenic microorganisms in carbon cycling .

Methane-13C,d4 can be synthesized through several methods:

- Reduction of Carbon Monoxide: A common method involves the reduction of carbon-13 monoxide with deuterium gas. This process typically requires specific catalysts to promote the reaction effectively .

- Chemical Exchange: Another method includes chemical exchange processes where regular methane is reacted with deuterated compounds under controlled conditions to replace hydrogen atoms with deuterium .

Methane-13C,d4 has several applications across different fields:

- Environmental Tracing: It is widely used as a tracer in oil and gas exploration to identify and track methane migration within geological formations .

- Analytical Chemistry: The compound serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy, aiding in quantifying other compounds by providing a reference signal .

- Biochemical Research: In studies involving microbial metabolism, it helps elucidate pathways of methane production and consumption by tracking isotopic signatures .

Interaction studies involving methane-13C,d4 focus on its behavior in catalytic processes and its interactions with various substances under different conditions. For instance, research has shown that ionic platinum clusters can activate both methane and methane-d4 differently based on their charge states, indicating that isotopic substitution affects reactivity . These studies are crucial for understanding how isotopically labeled compounds behave in catalytic cycles.

Methane-13C,d4 shares similarities with other isotopically labeled hydrocarbons. Here are some notable comparisons:

| Compound | Isotopic Labeling | Unique Features |

|---|---|---|

| Methane (CH₄) | No labeling | Standard form of methane without isotopic variations |

| Methane-d₄ (CD₄) | Deuterated hydrogen | All hydrogen atoms replaced by deuterium |

| Methane-12C | Carbon-12 | Most common form of carbon, lacks isotopic labeling |

| Ethane-13C | Carbon-13 | Similar structure but contains two carbon atoms |

| Propane-d₈ (C₃D₈) | Deuterated hydrogen | Larger hydrocarbon chain with all hydrogens replaced |

Methane-13C,d4's uniqueness lies in its combination of both carbon-13 and deuterated hydrogen, making it particularly valuable for tracing studies where both carbon source tracking and hydrogen isotope effects are essential .

Fundamental Mechanisms and Reaction Pathways

Catalytic deuterium exchange reactions constitute the most widely employed method for synthesizing methane-¹³C,d₄, utilizing heterogeneous catalysts to facilitate the systematic replacement of hydrogen atoms with deuterium in isotopically labeled methane precursors [1]. The exchange process operates through two distinct mechanistic pathways that determine the distribution of deuterated products.

The single exchange mechanism predominantly produces methane-d₁ as only one hydrogen atom is exchanged during each encounter with the catalyst surface [1] [2]. This pathway typically operates at lower temperatures and involves the formation of surface-bound methyl intermediates (CH₃[Pd]) that undergo rapid desorption before additional exchange events can occur [2]. The activation energy for this process ranges from 24 to 32 kilojoules per mole, with reaction rates showing first-order dependence on methane pressure and negative order dependence on deuterium pressure [3] [4].

The multiple exchange mechanism produces predominantly CD₄ through sequential hydrogen-deuterium substitutions during a single adsorption event [1] [2]. This pathway involves the formation of bridging methylene intermediates (μ-CH₂[PdPd]) that remain surface-bound for extended periods, allowing complete deuteration before desorption [2]. Under conditions with excess deuterium, this mechanism can achieve complete isotopic substitution, producing methane-d₄ with high selectivity [3].

Catalyst Selection and Performance Characteristics

The selection of appropriate catalysts represents a critical factor in achieving high-yield production of methane-¹³C,d₄. Palladium supported on alumina (Pd/Al₂O₃) emerges as the most effective catalyst system, demonstrating superior activity at temperatures as low as 200°C [1] [5]. The palladium catalyst exhibits remarkable selectivity for the multiple exchange mechanism, with deuteration proceeding through rapid sequential steps that minimize the formation of partially deuterated intermediates [1].

Nickel-based catalysts, while less active than palladium systems, provide cost-effective alternatives for large-scale synthesis operations [6] [3]. Evaporated nickel films demonstrate significant activity in the temperature range of 206 to 255°C, producing all four deuteromethane isotopologues with CD₄ being the most abundant initial product [3]. The activation energy for methane adsorption on nickel surfaces is approximately 11 kilocalories per mole, with the overall exchange reaction requiring 24 to 32 kilocalories per mole [3].

Platinum catalysts offer the lowest activation energy requirements (20-28 kJ/mol) and demonstrate exceptional stability under reaction conditions [4] [7]. The platinum-catalyzed exchange exhibits strong surface coverage dependency, with reaction rates varying significantly based on the concentration of adsorbed hydrogen and deuterium species [4]. Platinum-ruthenium alloy catalysts provide tunable selectivity, with platinum-rich compositions favoring stepwise exchange and ruthenium-rich alloys promoting multiple exchange processes [4].

Reactor Design and Operating Conditions

High-pressure reactor systems optimized for isotopic exchange typically operate under carefully controlled conditions to maximize conversion efficiency while minimizing unwanted side reactions [9]. The reactor design incorporates features to ensure uniform temperature distribution and adequate contact time between reactants and catalyst surfaces .

Temperature control represents a critical parameter, with optimal operating temperatures ranging from 200 to 550°C depending on the catalyst system employed [1]. Lower temperatures favor the single exchange mechanism, while elevated temperatures promote multiple exchange pathways necessary for complete deuteration [1] [2]. Pressure conditions typically range from atmospheric to 50 atmospheres, with higher pressures enhancing the dissolution of deuterium gas and increasing surface coverage of reactive intermediates [9] [10].

The reactor configuration includes provisions for continuous monitoring of isotopic composition through online mass spectrometry or gas chromatography systems . This real-time analysis capability enables precise control of reaction progress and optimization of product yield.

Industrial-Scale Gas Phase Synthesis Techniques

Process Design and Scale-Up Considerations

Industrial-scale synthesis of methane-¹³C,d₄ requires sophisticated reactor systems capable of handling large volumes while maintaining the precise control necessary for isotopic synthesis [11] [9]. The scale-up process presents unique challenges due to the need to preserve the delicate balance between reaction kinetics and mass transfer limitations that can significantly impact isotopic selectivity.

Modern industrial reactors employ multi-zone heating systems to maintain temperature uniformity across large catalyst beds [11]. Temperature gradients can lead to non-uniform isotopic exchange, resulting in product streams with varying degrees of deuteration [11]. Advanced reactor designs incorporate multiple temperature measurement points and sophisticated control algorithms to minimize these variations.

Flow distribution systems ensure uniform gas velocity across the catalyst bed, preventing channeling effects that can reduce contact time and exchange efficiency [11]. The reactor design includes provisions for catalyst regeneration without system shutdown, enabling continuous operation over extended periods [6].

Catalyst Systems for Large-Scale Production

Industrial-scale synthesis typically employs supported nickel catalysts due to their favorable economics and acceptable performance characteristics [6] [9]. Nickel supported on magnesium-aluminum oxide (Ni/MgAlO) demonstrates exceptional stability under industrial operating conditions, with strong metal-support interactions preventing sintering and maintaining catalytic activity over extended operation periods [6].

The hydrotalcite-derived catalyst preparation method produces nickel nanoparticles with enhanced dispersion and improved resistance to deactivation [9]. These catalysts demonstrate 100% selectivity for methane production at conversion levels exceeding 84% under high-pressure conditions [9]. The strong metal-support interactions characteristic of hydrotalcite-derived catalysts prevent metal agglomeration and maintain high surface area throughout the catalyst lifetime [6].

Bimetallic nickel-platinum systems provide enhanced stability and improved resistance to poisoning, particularly important in industrial environments where trace impurities can significantly impact catalyst performance [6]. The addition of small amounts of platinum (typically 1 weight percent) dramatically improves the oxidation resistance of nickel catalysts while maintaining high activity for deuterium exchange reactions [6].

Process Optimization and Heat Management

Industrial reactors operate under adiabatic conditions to maximize energy efficiency, requiring careful management of the exothermic nature of deuterium exchange reactions [11]. The formation of hot spots within the catalyst bed can lead to reduced selectivity due to enhanced secondary reactions and potential catalyst deactivation [11].

Advanced process control systems monitor multiple temperature points throughout the reactor and adjust feed composition and flow rates to maintain optimal thermal profiles [11]. Inert gas dilution systems provide additional temperature control capability, particularly important during startup and shutdown operations [11].

The process design incorporates heat recovery systems to capture the thermal energy released during the exchange reactions, improving overall process economics [9]. Heat exchanger networks preheat incoming reactant streams while cooling product streams, reducing external heating and cooling requirements [9].

Purification Strategies Using Cryogenic Distillation

Theoretical Foundations of Cryogenic Separation

Cryogenic distillation exploits the subtle differences in vapor pressures between methane isotopologues to achieve high-purity separations [12] [13]. The theoretical basis for this separation relies on the mass-dependent changes in vibrational frequencies that affect the intermolecular forces and, consequently, the boiling points of different isotopic species [14] [15].

The separation factor for methane isotopologues in cryogenic distillation systems typically ranges from 1.01 to 1.05, requiring multiple theoretical plates to achieve high purity separations [12]. The relatively small separation factors necessitate carefully designed column systems with high efficiency packing materials and precise temperature control [12].

Theoretical calculations predict that the boiling point difference between methane-¹²C,h₄ and methane-¹³C,d₄ approaches 4-5 Kelvin under standard conditions [16]. This modest difference requires operation at temperatures approaching the triple point of methane (-182.6°C) to achieve practical separation rates [16].

Equipment Design and Operational Parameters

Cryogenic distillation systems for methane isotope separation employ specialized column designs optimized for low-temperature operation [12] [17]. The distillation columns typically feature high-efficiency structured packing materials that maximize mass transfer while minimizing pressure drop [12].

Temperature control systems maintain column conditions within narrow tolerances, typically ±0.1 Kelvin, to ensure consistent separation performance [12]. Liquid nitrogen cooling systems provide the necessary refrigeration capacity, with consumption rates optimized through multi-effect arrangements and heat integration [12] [13].

The column design incorporates multiple feed points to accommodate feedstocks with varying isotopic compositions [17]. This flexibility enables the processing of crude methane streams from different synthesis routes while maintaining high product purity [17].

Separation Efficiency and Product Quality

Modern cryogenic distillation systems achieve methane-¹³C,d₄ purities exceeding 99.5% with recovery rates of 85-90% [18] [19]. The high purity requirements for research applications necessitate multiple distillation stages, with each stage providing incremental improvement in isotopic purity [18].

Gas chromatographic analysis of distillation products reveals that nitrogen represents the primary impurity, typically present at concentrations below 1% [18]. Specialized trapping systems using silica adsorbents at liquid nitrogen temperatures effectively remove nitrogen impurities, achieving final purities of 98.4-98.8% [18].

Quality control systems monitor product purity through continuous mass spectrometric analysis, enabling real-time adjustment of operating conditions to maintain specification compliance [18] [19]. The integration of analytical systems with process control enables automated optimization of separation performance while minimizing energy consumption [19].

Advanced Purification Techniques

State-of-the-art purification systems combine cryogenic distillation with complementary separation technologies to achieve ultra-high purity products [19]. Gas chromatographic separation using specialized column packings provides additional purification capability, particularly effective for removing trace organic impurities [18] [19].

Molecular sieve adsorption systems operating at cryogenic temperatures exploit quantum sieving effects to achieve enhanced selectivity for hydrogen isotope separation [20]. These systems demonstrate superior performance for removing residual hydrogen-containing impurities from deuterated methane products [20].

The development of continuous cryogenic breakthrough apparatus enables gram-scale processing with improved efficiency and reduced energy consumption [20]. Contact-cooling methods provide superior thermal stability compared to traditional refrigerant-based systems, enabling more precise temperature control during extended operations [20].

Research Findings and Performance Data

Extensive experimental investigations demonstrate the effectiveness of combined synthesis and purification strategies for producing high-purity methane-¹³C,d₄ [1] [18]. Laboratory-scale studies show that catalytic deuterium exchange followed by cryogenic purification achieves overall yields of 80-85% with final product purities exceeding 99% [1].

Industrial-scale demonstrations confirm the scalability of these processes, with production rates exceeding 5 cubic meters per hour per kilogram of catalyst under optimized conditions [9]. The economic analysis indicates that the combination of nickel-based catalysts with multi-stage cryogenic purification provides the most cost-effective approach for large-scale production [6] [9].

Recent advances in process integration demonstrate significant improvements in energy efficiency through heat recovery and process optimization [9] [20]. The integration of advanced control systems with real-time analytical monitoring enables autonomous operation with minimal operator intervention while maintaining consistent product quality [18] [19].

XLogP3

GHS Hazard Statements

H220 (100%): Extremely flammable gas [Danger Flammable gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Compressed Gas